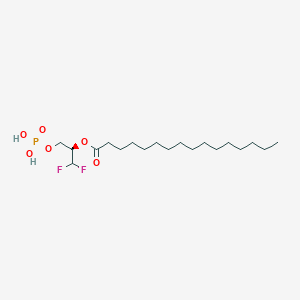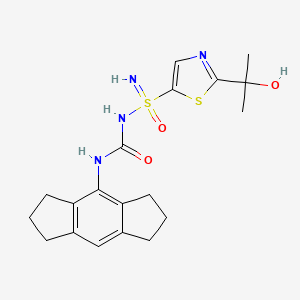
NLRP3 antagonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NLRP3 antagonist 2 is a compound that inhibits the activity of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the body’s immune response by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NLRP3 antagonist 2 involves several steps, including the formation of a fused bicyclic ring core. The preparation method typically includes the use of solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 . The reaction conditions are carefully controlled to ensure the formation of the desired compound with high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: NLRP3 antagonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced pharmacological properties. These derivatives are further tested for their efficacy in inhibiting the NLRP3 inflammasome .
Aplicaciones Científicas De Investigación
NLRP3 antagonist 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of inflammasome activation and inhibition. In biology, it helps researchers understand the role of the NLRP3 inflammasome in various cellular processes .
In medicine, this compound is being investigated as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as arthritis, Alzheimer’s disease, and inflammatory bowel disease . Its ability to inhibit the NLRP3 inflammasome makes it a promising candidate for developing new anti-inflammatory drugs.
In the industry, this compound is used in the development of diagnostic assays and screening platforms to identify other potential inhibitors of the NLRP3 inflammasome .
Mecanismo De Acción
NLRP3 antagonist 2 exerts its effects by binding to the NLRP3 protein, preventing its activation and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the production of pro-inflammatory cytokines such as IL-1β and IL-18 . The molecular targets of this compound include the nucleotide-binding domain and the leucine-rich repeat domain of the NLRP3 protein .
Comparación Con Compuestos Similares
NLRP3 antagonist 2 is unique in its ability to specifically target the NLRP3 inflammasome, making it a valuable tool for studying inflammasome-related diseases. Similar compounds include MCC950, JC124, and CRID3, which also inhibit the NLRP3 inflammasome but may have different mechanisms of action and efficacy profiles .
List of Similar Compounds:- MCC950
- JC124
- CRID3
These compounds share a common goal of inhibiting the NLRP3 inflammasome but differ in their chemical structures and specific binding sites .
Propiedades
Fórmula molecular |
C19H24N4O3S2 |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-5-yl]sulfonimidoyl]urea |
InChI |
InChI=1S/C19H24N4O3S2/c1-19(2,25)17-21-10-15(27-17)28(20,26)23-18(24)22-16-13-7-3-5-11(13)9-12-6-4-8-14(12)16/h9-10,25H,3-8H2,1-2H3,(H3,20,22,23,24,26) |
Clave InChI |
LHVWNNYPUDZLSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=C(S1)S(=N)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


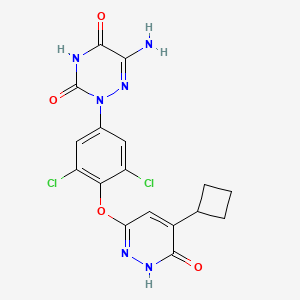
![(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one](/img/structure/B12370956.png)
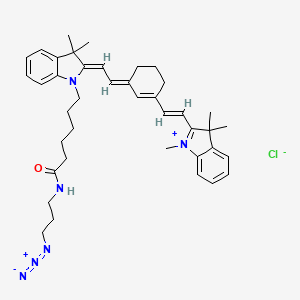
![N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide](/img/structure/B12370961.png)

![2-[(3S,6S,9S,12S,16E,21S)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid](/img/structure/B12370975.png)
![N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide](/img/structure/B12370983.png)
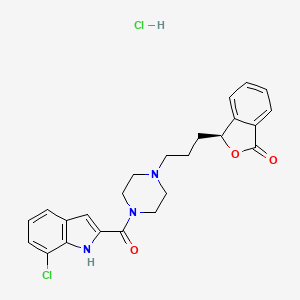
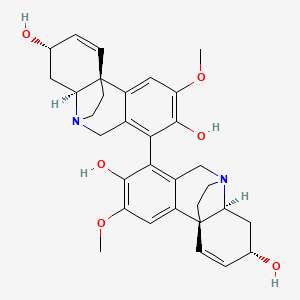


![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)
![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
